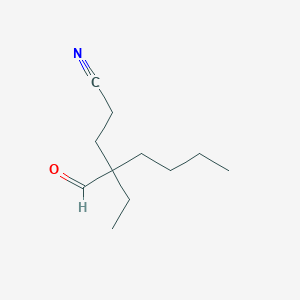
4-Ethyl-4-formyloctanenitrile
Cat. No. B8743795
Key on ui cas rn:
5338-97-6
M. Wt: 181.27 g/mol
InChI Key: KBJKNUWIYZFLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05166443
Procedure details


20.0 g per hour of 2-butyl-2-ethyl-4-cyanobutanal (purity 99.3%, 0.11 mol) and 140 g (230 ml, 8.23 mol) per hour of liquid ammonia were pumped from bottom to top at 250 bar and 80° C. through a tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor and filled with 70.0 g (100 ml) of γ -Al2O3 in the form of 1.5 mm pellets. 60 l(S.T.P.)/h of hydrogen were then fed in, and the product stream from the upstream imination reactor was passed through the hydrogenation reactor from bottom to top at 250 bar and 110° C. The product stream was decompressed to atmospheric pressure and the ammonia was removed by distillation. According to gas-chromatographic analysis, the hydrogenation product stream contained 95.4% of 2-butyl-2-ethylpentane-1,5-diamine and 2.3% of 3-butyl-3-ethylpiperidine. The product from 48.0 hours was separated by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 920 g of 2-butyl-2-ethylpentane-1,5-diamine, corresponding to a yield of 93.9% of theory.


[Compound]
Name
γ
Quantity
100 mL
Type
reactant
Reaction Step Three


Yield
93.9%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][C:10]#[N:11])[CH:6]=O)[CH2:2][CH2:3][CH3:4].[NH3:14]>[H][H]>[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][CH2:10][NH2:11])[CH2:6][NH2:14])[CH2:2][CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.11 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C(C=O)(CCC#N)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
[Compound]
|
Name
|
γ
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to top at 250 bar and 80° C. through a tubular reactor
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to top at 250 bar and 110° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ammonia was removed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product from 48.0 hours was separated by fractional distillation on a 30 cm
|
|
Duration
|
48 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C(CN)(CCCN)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 920 g | |
| YIELD: PERCENTYIELD | 93.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
